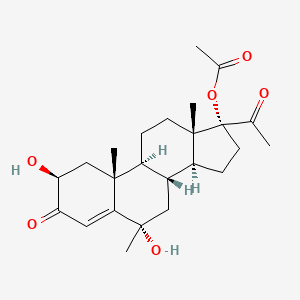
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate is a synthetic derivative of medroxyprogesterone acetate, a progestin used in various hormonal therapies. This compound is characterized by the presence of hydroxyl groups at the 2beta and 6beta positions, which may influence its biological activity and pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate typically involves the hydroxylation of medroxyprogesterone acetate. The reaction conditions often include the use of specific catalysts and reagents to achieve selective hydroxylation at the desired positions. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process may include multiple steps such as purification, crystallization, and quality control to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups .
Scientific Research Applications
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Studied for its effects on cellular processes and hormone receptor interactions.
Medicine: Investigated for its potential therapeutic uses in hormonal therapies and cancer treatment.
Industry: Utilized in the production of pharmaceutical formulations and quality control
Mechanism of Action
The mechanism of action of 2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate involves its interaction with progesterone receptors. It transforms a proliferative endometrium into a secretory endometrium, reducing the incidence of endometrial hyperplasia and the risk of adenocarcinoma. The compound’s hydroxyl groups may enhance its binding affinity and selectivity for progesterone receptors, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Medroxyprogesterone Acetate: A widely used progestin in hormonal therapies.
17α-Hydroxyprogesterone Caproate: A synthetic progestogen used in the prevention of preterm birth.
Progesterone: A natural sex steroid produced by the corpus luteum and placenta
Uniqueness
2beta,6beta-Dihydroxy Medroxy Progesterone 17-Acetate is unique due to the presence of hydroxyl groups at the 2beta and 6beta positions, which may enhance its pharmacokinetic properties and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C24H34O6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(2S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-2,6-dihydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13(25)24(30-14(2)26)9-7-17-15-11-23(5,29)20-10-18(27)19(28)12-21(20,3)16(15)6-8-22(17,24)4/h10,15-17,19,28-29H,6-9,11-12H2,1-5H3/t15-,16+,17+,19+,21-,22+,23+,24+/m1/s1 |
InChI Key |
ORFMCUSRHZJDBM-FVSFZXNWSA-N |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@](C4=CC(=O)[C@H](C[C@]34C)O)(C)O)C)OC(=O)C |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C(CC34C)O)(C)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















